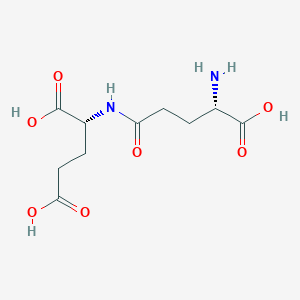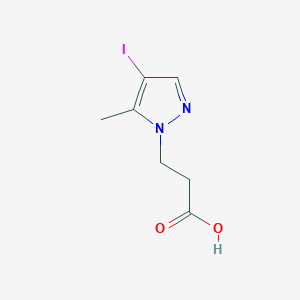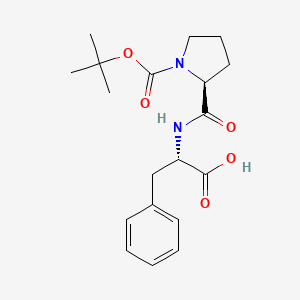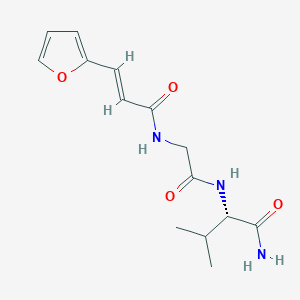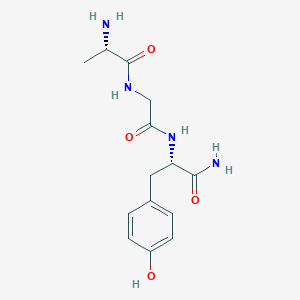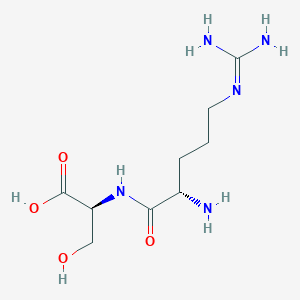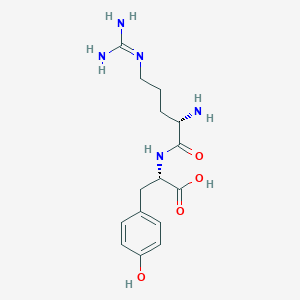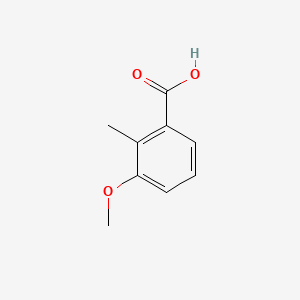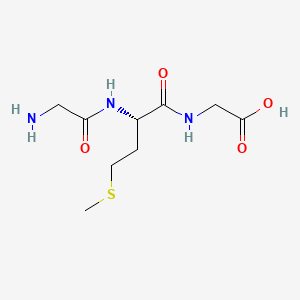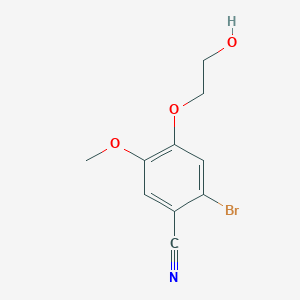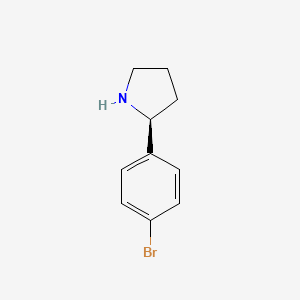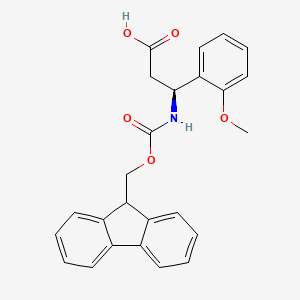
8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Übersicht
Beschreibung
8-Fluoro-2,3-dihydro-4H-thiochromen-4-one, also known as F2T, is an organic compound that has been found to have a variety of biomedical applications. It is a thiochromenone, which is a type of organic compound that contains a thiochromen-4-one moiety, making it a highly useful compound for research. F2T has been found to possess a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory effects. In addition, F2T has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and diabetes.
Wissenschaftliche Forschungsanwendungen
Hepatitis B Virus Inhibition
A novel compound incorporating the thiochromen-4-one framework, specifically designed for antiviral research, has demonstrated significant inhibitory activity against the Hepatitis B virus (HBV). Synthesized derivatives, including 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, have been evaluated for their potential as HBV inhibitors. The molecular structure and interactions were thoroughly analyzed, revealing promising antiviral properties through molecular docking studies and in vitro assays, indicating nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).
Synthetic Methodology Development
Research has been conducted to develop efficient synthetic routes for derivatives of 2-aryl-4H-thiochromen-4-one, utilizing cross-coupling reactions. These methodologies enable the synthesis of functionally diverse thiochromone scaffolds, which are crucial for pharmaceutical research. Such synthetic strategies enhance the versatility and applicability of thiochromen-4-one derivatives in drug discovery and development (Li et al., 2021).
Nucleophilic Trifluoromethylation
The nucleophilic trifluoromethylation of RF-containing quinolones and thiochromones, including 8-aza- and 1-thiochromones, demonstrates the chemical versatility and reactivity of the thiochromen-4-one ring system. Such reactions allow for the introduction of trifluoromethyl groups, enhancing the molecular properties for further pharmaceutical applications (Sosnovskikh et al., 2005).
Reactivity and Transformation
The study of 2-trifluoromethyl-4H-thiochromen-4-one and its derivatives underlines the compound's reactivity and potential for generating a variety of functional molecules. These transformations include reactions with amines, hydrazine, and other nucleophiles, showcasing the thiochromen-4-one core's utility in synthesizing diverse chemical entities for potential biological activities (Usachev et al., 2006).
Fluorometric Detection and Assays
Fluorometric methods leveraging the thiochrome derivative's fluorescence properties have been explored for sensitive detection of biologically relevant molecules. The development of assays based on thiochrome fluorescence enhancement indicates the potential for thiochromen-4-one derivatives in analytical and diagnostic applications, especially in the quantification of vitamins and enzymes (Zou et al., 2020).
Eigenschaften
IUPAC Name |
8-fluoro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPXAUNBZAYCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427928 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
CAS RN |
21243-12-9 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

